N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . The “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide” is likely a derivative of tetrazole, with additional functional groups attached, such as a cyclohexyl group, a phenoxy group, and a propanamide group.
Scientific Research Applications
Chemical Synthesis and Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is explored in the context of its chemical synthesis and reactions. Research indicates the importance of tetrazole and its derivatives in various chemical synthesis processes. Tetrazoles are known for their role in the synthesis of cyclic dipeptidyl ureas, offering new pathways for producing biologically relevant compounds. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, demonstrates the utility of tetrazole derivatives in creating pseudopeptidic [1,2,4]triazines composed of different amino acids, showcasing the diversity of chemical applications of tetrazole derivatives (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Photoreactivity Studies
The photoreactivity of compounds related to this compound showcases their potential in material science and organic synthesis. Studies on the preparation and photochemical rearrangements of phenylcyclohexadienones illustrate the efficient routes to highly substituted phenols, emphasizing the photoreactivity of similar compounds for synthesizing complex organic structures (Guo, Schultz, & Antoulinakis, 2001).
Antiallergic and Antibacterial Applications
Tetrazole derivatives exhibit significant antiallergic and antibacterial properties. The synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has been shown to have potent antiallergic activity, suggesting the therapeutic potential of tetrazole derivatives in antiallergic medication development. Such compounds have demonstrated efficacy in rat passive cutaneous anaphylaxis assays, indicating their potential as clinically useful antiallergic agents (Honma et al., 1983). Additionally, Schiff-Base Zinc(II) Complexes derived from tetrazole-related compounds have been explored for their antibacterial activities, further expanding the utility of such compounds in pharmaceutical applications (Guo, 2011).
Color Tuning in Iridium Complexes
The role of ancillary ligands in color tuning of iridium tetrazolate complexes highlights the application of tetrazole derivatives in material science, particularly in the development of light-emitting devices. The synthesis and characterization of iridium complexes with tetrazolate chelate ligands show a wide range of emission properties, which can be adjusted by modifying the nature of the ancillary ligand. This research opens avenues for the design of materials with specific photophysical properties for use in organic light-emitting devices (OLEDs) and other photonic applications (Stagni et al., 2008).
Mechanism of Action
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13(24-15-10-6-3-7-11-15)17(23)18-12-16-19-20-21-22(16)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQSULJNGUPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=NN1C2CCCCC2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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